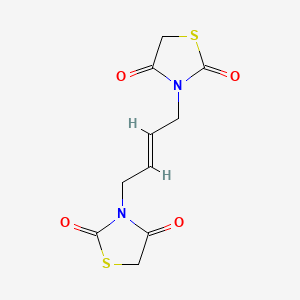
C10H10N2O4S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of zonisamide, which is a sulfonamide anticonvulsant used in the treatment of epilepsy. N-acetyl zonisamide is characterized by its unique structure, which includes a benzisoxazole ring and a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl zonisamide involves the acetylation of zonisamide. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-acetyl zonisamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl zonisamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The benzisoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinamide, and substituted benzisoxazole compounds .
Aplicaciones Científicas De Investigación
N-acetyl zonisamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic uses beyond epilepsy, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-acetyl zonisamide involves its interaction with voltage-gated sodium channels and T-type calcium channels in the brain. By inhibiting these channels, the compound reduces neuronal excitability and prevents the spread of seizure activity. Additionally, it may modulate the release of neurotransmitters and enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .
Comparación Con Compuestos Similares
Similar Compounds
Zonisamide: The parent compound, used as an anticonvulsant.
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Acetazolamide: A sulfonamide used as a diuretic and for the treatment of glaucoma.
Uniqueness
N-acetyl zonisamide is unique due to its combined structural features of a benzisoxazole ring and a sulfonamide group, which contribute to its distinct pharmacological profile. Unlike other sulfonamides, it has specific applications in neurology and is being explored for its potential neuroprotective effects .
Propiedades
Fórmula molecular |
C10H10N2O4S2 |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
3-[(E)-4-(2,4-dioxo-1,3-thiazolidin-3-yl)but-2-enyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S2/c13-7-5-17-9(15)11(7)3-1-2-4-12-8(14)6-18-10(12)16/h1-2H,3-6H2/b2-1+ |
Clave InChI |
XJWZQFDCXDAFCI-OWOJBTEDSA-N |
SMILES isomérico |
C1C(=O)N(C(=O)S1)C/C=C/CN2C(=O)CSC2=O |
SMILES canónico |
C1C(=O)N(C(=O)S1)CC=CCN2C(=O)CSC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12138496.png)
![3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138500.png)
![3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138510.png)
![N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12138512.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12138518.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138523.png)
![dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12138524.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138532.png)
![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12138541.png)
![4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12138544.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12138545.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12138551.png)
![2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138563.png)

